molecular formula C15H23NO4 B5219958 1-(3,4,5-trimethoxybenzyl)-3-piperidinol

1-(3,4,5-trimethoxybenzyl)-3-piperidinol

Cat. No. B5219958
M. Wt: 281.35 g/mol
InChI Key: GGXNBMCMKMAKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4,5-trimethoxybenzyl)-3-piperidinol, also known as TMB-4, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 belongs to the class of phenethylamines and is structurally similar to the hallucinogenic drug mescaline. However, TMB-4 does not exhibit any psychoactive properties and is not intended for human consumption.

Mechanism of Action

1-(3,4,5-trimethoxybenzyl)-3-piperidinol exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the production of pro-inflammatory cytokines. This compound also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates the expression of genes involved in inflammation and glucose metabolism.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have a number of other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4,5-trimethoxybenzyl)-3-piperidinol in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, allowing for accurate and consistent results in experiments. However, one limitation of using this compound is its potential toxicity. While this compound has been shown to be safe at low doses, higher doses may cause toxicity and adverse effects.

Future Directions

There are several future directions for research on 1-(3,4,5-trimethoxybenzyl)-3-piperidinol. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Studies have shown that this compound can protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases. Another area of research is the development of novel this compound analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(3,4,5-trimethoxybenzyl)-3-piperidinol involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain this compound in its pure form.

Scientific Research Applications

1-(3,4,5-trimethoxybenzyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are responsible for promoting inflammation in the body. This makes this compound a promising candidate for the treatment of inflammatory disorders such as arthritis and asthma.

properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-18-13-7-11(8-14(19-2)15(13)20-3)9-16-6-4-5-12(17)10-16/h7-8,12,17H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXNBMCMKMAKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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